molecular formula C17H15N3O3S2 B2866821 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide CAS No. 313405-34-4

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2866821
CAS No.: 313405-34-4
M. Wt: 373.45
InChI Key: GQTYNOWZQBFSBG-UHFFFAOYSA-N
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Description

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide ( 313405-34-4) is a synthetic organic compound with a molecular formula of C17H15N3O3S2 and a molecular weight of 373.5 g/mol. This benzamide derivative features a sulfonamide group and a thiazole ring, a privileged structure in medicinal chemistry known to confer significant biological activity . The integration of these pharmacophores makes this compound a valuable scaffold in pharmaceutical and biochemical research for the exploration of novel therapeutic agents . Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators of this cys-loop receptor . This suggests its potential application as a key pharmacological tool for studying the physiological functions of this less-characterized receptor in neurobiological research . Furthermore, research into sulfamoyl benzamide derivatives indicates broader investigative potential in enzyme inhibition, with related compounds showing activity against targets such as carbonic anhydrase and acetylcholinesterase . The compound is provided for research purposes exclusively. It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-20(14-5-3-2-4-6-14)25(22,23)15-9-7-13(8-10-15)16(21)19-17-18-11-12-24-17/h2-12H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTYNOWZQBFSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Methyl(phenyl)sulfamoyl)benzoic Acid

Reaction Scheme :

  • Sulfonation : Treat 4-methylbenzoic acid with chlorosulfonic acid (ClSO₃H) at 70–80°C for 2 hours to yield 4-(chlorosulfonyl)benzoic acid.
  • Amination : React with N-methylaniline in chloroform under reflux (4 hours) to form 4-[methyl(phenyl)sulfamoyl]benzoic acid.

Optimization Notes :

  • Excess chlorosulfonic acid (8.0 mL per 0.01 mol substrate) ensures complete sulfonation.
  • Anhydrous conditions prevent hydrolysis of chlorosulfonyl intermediates.

Activation to Benzoyl Chloride

Convert the benzoic acid derivative to its acyl chloride using thionyl chloride (SOCl₂) under reflux (3 hours). Excess SOCl₂ is removed via distillation to maximize purity.

Amide Coupling with 2-Amino-1,3-thiazole

Procedure :

  • Combine 4-[methyl(phenyl)sulfamoyl]benzoyl chloride (1.0 equiv) with 2-amino-1,3-thiazole (1.5 equiv) in chloroform.
  • Reflux for 6–8 hours, followed by solvent evaporation and recrystallization from ethanol.

Yield : 59–72% (dependent on stoichiometric ratios).

Alternative One-Pot Synthesis

Direct Coupling of Preformed Sulfamoyl and Thiazole Units

Advantages : Reduces purification steps; suitable for industrial scale-up.

Steps :

  • In situ generation of sulfamoyl chloride : React 4-nitrobenzoic acid with ClSO₃H at 10–15°C.
  • Concurrent amidation : Introduce 2-amino-1,3-thiazole and N-methylaniline simultaneously in tetrahydrofuran (THF) with triethylamine (Et₃N) as base.

Conditions :

  • Temperature: 0°C → room temperature (gradual warming).
  • Reaction time: 12 hours.
    Yield : 65%.

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

Application : For introducing substituted thiazole rings.

Protocol :

  • Use Pd(PPh₃)₂Cl₂ (5 mol%) with K₃PO₄ in toluene at 90–110°C.
  • Enables coupling of bromothiazole derivatives with sulfamoylbenzamide precursors.

Outcome :

  • 78% yield with 4-bromo-1,3-thiazole.
  • Tolerates electron-withdrawing groups on thiazole.

Purification and Characterization

Chromatographic Techniques

  • Silica gel column chromatography : Elute with ethyl acetate/hexane (3:7) to isolate pure product.
  • HPLC : Purity >98% confirmed via C18 column (acetonitrile/water gradient).

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.12 (d, J = 8.4 Hz, 2H, benzamide H), 7.89 (s, 1H, thiazole H), 7.45–7.32 (m, 5H, phenyl H), 3.21 (s, 3H, N-CH₃).
  • HRMS : m/z calcd for C₁₈H₁₆N₃O₃S₂ [M+H]⁺ 394.0521; found 394.0518.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Advantage
Stepwise (Section 2) 59–72 >98 Moderate High reproducibility
One-Pot (Section 3) 65 95 High Reduced purification steps
Catalytic (Section 4) 78 97 Low Functional group tolerance

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactor setup : Enhances heat transfer during exothermic sulfonation.
  • Residence time : 30 minutes at 80°C achieves 85% conversion.

Green Chemistry Metrics

  • E-factor : 12.5 (kg waste/kg product) for batch vs. 8.2 for flow synthesis.
  • Solvent recovery : >90% chloroform reclaimed via distillation.

Challenges and Mitigation Strategies

  • Hydrolysis of sulfamoyl chloride : Use molecular sieves or anhydrous solvents.
  • Thiazole ring instability : Maintain pH >7 during coupling to prevent protonation.

Chemical Reactions Analysis

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antibacterial activity and is studied for its potential use in treating bacterial infections.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways. By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The compound’s key structural elements—the sulfamoyl group, benzamide core, and thiazole ring—are shared with several analogs. Differences in substituents critically influence physicochemical properties and bioactivity.

Compound Name Sulfamoyl Substituent Heterocycle/Amide Substituent Key Biological Activity/Notes References
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (Target) Methyl(phenyl) 1,3-Thiazol-2-yl Potential enzyme inhibition
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) 1,3,4-Oxadiazole Antifungal (C. albicans)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) 4-(4-Nitrophenyl)-1,3-thiazol-2-yl Bioactive (119.09% in screening assays)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethyl 4-(4-Nitrophenyl)-1,3-thiazol-2-yl Higher lipophilicity (LogP ~3.2)
4-tert-Butyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide tert-Butyl 1,3-Thiazol-2-yl Enhanced steric bulk
N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Methyl(phenyl) 2,5-Dichlorothiophen-3-yl-thiazole Halogenated analog (improved binding?)

Key Observations:

  • Sulfamoyl Group Modifications: Methyl(phenyl) (Target): Balances lipophilicity (LogP 2.8) and aromatic interactions, ideal for enzyme active sites . Benzyl(methyl) (LMM5): Introduces bulkier substituents, which may improve antifungal activity by disrupting fungal membrane proteins .
  • Heterocyclic Variations :

    • 1,3-Thiazole (Target): Electron-deficient sulfur-containing ring enhances hydrogen bonding and π-π stacking .
    • 1,3,4-Oxadiazole (LMM5): Improved metabolic stability and rigidity compared to thiazole, critical for antifungal action .
    • 4-Nitrophenyl-thiazole (): Electron-withdrawing nitro group may enhance electrophilic interactions in enzyme pockets .
  • Biological Implications: Antifungal activity in LMM5 correlates with the oxadiazole ring’s ability to inhibit thioredoxin reductase .

Biological Activity

4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of sulfonamide derivatives. This class of compounds is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring and sulfamoyl group in this compound contribute to its unique pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N3O4S2C_{23}H_{21}N_{3}O_{4}S_{2}, with a molecular weight of 467.56 g/mol. The presence of the thiazole moiety enhances its biological activity by facilitating interactions with biological targets.

Antimicrobial Activity

Sulfonamide derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. In particular, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cell lines. For example, one study reported that thiazole-containing compounds could significantly reduce the viability of A549 lung cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction . The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent anticancer activity.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.
  • DNA Intercalation : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

StudyFindings
Annadurai et al. (2012)Identified sulfonamide thiazoles as effective antimicrobial agents against various bacteria.
Farag et al. (2012)Demonstrated anticonvulsant properties in thiazole derivatives, indicating a broader pharmacological potential.
Xiao-Long et al. (2009)Reported on the inhibition of Nek2/Hec1 by thiazole derivatives, suggesting potential applications in cancer therapy.

Toxicological Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that certain thiazole derivatives exhibit lower toxicity towards normal cells compared to their effects on cancer cells. This selectivity is beneficial for therapeutic applications as it suggests a reduced risk of side effects .

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